molecular formula C7H6BrNO2 B596451 6-Bromo-5-methylpicolinic acid CAS No. 1211516-25-4

6-Bromo-5-methylpicolinic acid

Cat. No. B596451
M. Wt: 216.034
InChI Key: WMNTYVZHTYHFLX-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . The IUPAC name for this compound is 5-bromo-6-methyl-2-pyridinecarboxylic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . The canonical SMILES structure is CC1=C(C=CC(=N1)C(=O)O)Br .


Physical And Chemical Properties Analysis

6-Bromo-5-methylpicolinic acid is a solid substance . It has a molecular weight of 216.03 g/mol . The compound has a topological polar surface area of 50.2 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Efficient Synthesis and Molecular Interactions

  • Catalyzed Coupling Reactions : The use of copper/6-methylpicolinic acid catalyzed coupling reactions has been explored for the synthesis of pyrrolo[2,3-d]pyrimidines, highlighting the method's efficiency in introducing variable functional groups. This process is significant for synthesizing complex molecular structures, contributing to the development of new compounds with potential applications in medicinal chemistry and material science (Jiang et al., 2015).

  • Supramolecular Architectures : Research on copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid has revealed insights into their supramolecular architectures. These studies provide valuable information on the molecular and crystal structures, thermal stability, and magnetic properties of these complexes, which are crucial for understanding their potential applications in catalysis, magnetic materials, and pharmaceuticals (Kukovec et al., 2008).

Application in Coordination Chemistry and Material Science

  • Cobalt Complexes Synthesis : The synthesis and characterization of cobalt complexes with 3- and 6-methylpicolinic acid highlight the role of these compounds in forming coordination complexes with metals. Such studies are fundamental for the development of novel materials with specific magnetic, catalytic, or optical properties (Kukovec et al., 2009).

  • Rhodium and Copper Complexes : The structural diversity and supramolecular interaction studies of rhodium and copper complexes with 6-methylpicolinic acid contribute to the understanding of their potential applications in catalysis, drug design, and the development of functional materials (García et al., 2016).

Biomedical Research Applications

  • Interaction with Bioligands : Research on the interactions between VO(IV)-picolinic acid or VO(IV)-6-methylpicolinic acid and small blood serum bioligands offers insights into the role of these compounds in biological systems. Such studies are crucial for understanding the bioavailability and pharmacokinetics of vanadium-based drugs, as well as their potential therapeutic applications (Kiss et al., 2000).

  • Analytical Chemistry Applications : The study on proton affinitive derivatization for the determination of testosterone and dihydrotestosterone in saliva samples demonstrates the application of picolinic acid derivatives in enhancing the sensitivity of analytical methods. This research is valuable for developing more accurate and sensitive techniques for hormone analysis, which is important in clinical diagnostics and biomedical research (Ohno et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTYVZHTYHFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856860
Record name 6-Bromo-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylpicolinic acid

CAS RN

1211516-25-4
Record name 6-Bromo-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-methylpyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-5-methyl-pyridine-2-carbonitrile (1.0 g, 5.0 mmol) was added to a solution of sodium hydroxide (0.3 g, 7 mmol) in water (20 mL), the mixture was stirred at 120° C. overnight. Subsequently, the mixture was adjusted to pH=3 and extracted with ethyl acetate (2×15 mL). The organic extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated to give the product (0.7 g, 63.8%); MS (EI): m/e 216.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
63.8%

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